molecular formula C16H18N2O2 B8821688 N-Nitroso Desmethyldiphenhydramine CAS No. 55855-43-1

N-Nitroso Desmethyldiphenhydramine

Cat. No.: B8821688
CAS No.: 55855-43-1
M. Wt: 270.33 g/mol
InChI Key: AZLXCAYLZMGCFN-UHFFFAOYSA-N
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Description

Significance of Nitrosamine (B1359907) Drug-Substance Related Impurities (NDSRIs) in Pharmaceutical Manufacturing

Nitrosamine Drug-Substance Related Impurities (NDSRIs) represent a substantial challenge in the pharmaceutical industry due to their potential carcinogenic risk. thermofisher.com These impurities are structurally similar to the active pharmaceutical ingredient (API) and can form during the drug's manufacturing process, or even during storage. thermofisher.compharmaexcipients.com The presence of NDSRIs has led to numerous drug product recalls, compelling regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to establish stringent guidelines for their control. lcms.czeuropa.eu

The formation of NDSRIs can be triggered by several factors. A primary pathway involves the reaction of secondary or tertiary amines, which may be present in the drug substance itself or as impurities, with nitrosating agents like nitrites. thermofisher.com These nitrosating agents can be introduced through various sources, including contaminated raw materials, solvents, and excipients. thermofisher.comlgcstandards.com The manufacturing process itself, particularly under acidic conditions, can also create a favorable environment for the formation of these impurities. senpharma.vn

The emergence of NDSRIs has necessitated a comprehensive re-evaluation of manufacturing processes for many existing drugs. lgcstandards.comaxios-research.com Regulatory bodies now mandate that pharmaceutical manufacturers conduct thorough risk assessments to identify potential sources of nitrosamine contamination. thermofisher.comkhlaw.com If a risk is identified, sensitive and validated analytical testing is required to detect and quantify any NDSRIs present. khlaw.com

Overview of N-Nitroso Desmethyldiphenhydramine as an NDSRI Associated with Diphenhydramine (B27) and Dimenhydrinate

This compound is a specific NDSRI that has been identified as an impurity in drug products containing diphenhydramine and dimenhydrinate. fda.govveeprho.com Diphenhydramine is a widely used antihistamine for treating allergy symptoms, and it is the active component of dimenhydrinate, which is used to treat motion sickness. lcms.czchemicea.com

The formation of this compound is linked to the chemical structure of diphenhydramine, which contains a tertiary amine. While tertiary amines are generally less susceptible to nitrosation than secondary amines, the manufacturing process and the presence of certain impurities can lead to its formation. qvents.in Specifically, an impurity in the diphenhydramine API, N-Desmethyl Diphenhydramine (a secondary amine), is a vulnerable precursor to the formation of this compound. qvents.inusp.org

Regulatory agencies have established an acceptable intake (AI) limit for this compound to ensure patient safety. The FDA has set the AI limit at 26.5 nanograms per day. veeprho.com This has prompted the development of highly sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to detect and quantify this impurity at very low levels in both the API and the finished drug product. lcms.cz

Historical Context of Nitrosamine Impurity Concerns in Pharmaceuticals

Concerns regarding nitrosamine impurities in consumer products are not new, with their presence in foods, cosmetics, and tobacco products being studied for many years. axios-research.com However, the issue gained significant prominence in the pharmaceutical sector in 2018. The discovery of N-nitrosodimethylamine (NDMA) in batches of the blood pressure medication valsartan (B143634) triggered a global response from regulatory authorities. lgcstandards.comusp.orgjpsbr.org

This initial finding led to widespread recalls of valsartan and other "sartan" medications. usp.org Subsequent investigations revealed the presence of nitrosamine impurities in other widely used drugs, including ranitidine (B14927) (a heartburn medication) and metformin (B114582) (a diabetes drug). lgcstandards.comusp.org These discoveries underscored the broad scope of the problem and the urgent need for a systematic approach to control these impurities across the pharmaceutical industry. usp.orgresearchgate.net

The crisis prompted regulatory bodies worldwide to issue guidance for the industry, requiring comprehensive risk assessments of all human medicines for the potential presence of nitrosamines. europa.eulgcstandards.com This led to a significant shift in the industry, with a much greater focus on understanding the potential pathways of nitrosamine formation and implementing robust control strategies to prevent their presence in final drug products. lgcstandards.comnih.gov The initial focus on small molecule nitrosamines has since expanded to include NDSRIs like this compound, which present unique challenges due to their structural relationship to the API. pharmaexcipients.comfda.gov

Compound Information

Compound NameSynonymsChemical FormulaMolecular WeightCAS Number
This compoundN-Nitroso-N-Desmethyl Diphenhydramine; N-(2-(benzhydryloxy)ethyl)-N-methylnitrous amideC16H18N2O2270.33 g/mol 55855-43-1
Diphenhydramine-C17H21NO255.35 g/mol 58-73-1
Dimenhydrinate-C24H28ClN5O3469.96 g/mol 523-87-5
N-nitrosodimethylamineNDMAC2H6N2O74.08 g/mol 62-75-9
Valsartan-C24H29N5O3435.52 g/mol 137862-53-4
Ranitidine-C13H22N4O3S314.40 g/mol 66357-35-5
Metformin-C4H11N5129.16 g/mol 657-24-9
N-Desmethyl Diphenhydramine-C16H19NO241.33 g/mol 17471-10-2
N-NitrosodiethylamineNDEAC4H10N2O102.14 g/mol 55-18-5

Research Findings on this compound

Research FocusKey FindingsAnalytical MethodReference
Quantitation in Diphenhydramine HCl APIA highly specific and sensitive method was developed. The Limit of Detection (LOD) was 0.05 ng/mL and the Limit of Quantitation (LOQ) was 0.1 ng/mL.Agilent 1290 Infinity II LC coupled to an Agilent 6475A triple quadrupole LC/MS lcms.cz
Regulatory Acceptable Intake (AI) LimitThe FDA has established an Acceptable Intake (AI) limit of 26.5 ng/day for this compound.Not Applicable veeprho.com
Formation PathwayIdentified as an NDSRI formed from the nitrosation of N-Desmethyl Diphenhydramine, a secondary amine impurity in the Diphenhydramine API.Not Applicable qvents.inusp.org
Association with Drug ProductsIdentified as a potential impurity in drug products containing Diphenhydramine and Dimenhydrinate.Not Applicable fda.govveeprho.com
Product RecallA recall of Unisom Sleepminis (Diphenhydramine HCl) was initiated due to the detection of this compound above the FDA's recommended intake limit.Not Applicable qvents.in

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55855-43-1

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

N-(2-benzhydryloxyethyl)-N-methylnitrous amide

InChI

InChI=1S/C16H18N2O2/c1-18(17-19)12-13-20-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3

InChI Key

AZLXCAYLZMGCFN-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)N=O

Origin of Product

United States

Mechanisms of Formation of N Nitroso Desmethyldiphenhydramine

Precursor Identification and Reactivity

The formation of N-Nitroso Desmethyldiphenhydramine is contingent on the presence of specific precursor molecules and their inherent reactivity towards nitrosating agents.

Role of N-Desmethyl Diphenhydramine (B27) as a Secondary Amine Precursor

The primary precursor for this compound is its corresponding secondary amine, N-Desmethyl Diphenhydramine. usp.org Secondary amines are well-established precursors for the formation of stable N-nitrosamines. veeprho.comccsnorway.com The presence of the secondary amine functionality in N-Desmethyl Diphenhydramine makes it particularly susceptible to nitrosation. usp.org This vulnerability arises from the lone pair of electrons on the nitrogen atom, which can readily react with a nitrosating agent. ccsnorway.com Regulatory bodies and pharmaceutical manufacturers have identified N-Desmethyl Diphenhydramine as a key impurity to monitor in Diphenhydramine HCl due to its potential to form the corresponding nitrosamine (B1359907) during manufacturing and storage. usp.org

Contribution of Tertiary Amines (Diphenhydramine/Dimenhydrinate) to Nitrosamine Formation via Dealkylation

While secondary amines are direct precursors, tertiary amines such as Diphenhydramine and Dimenhydrinate can also contribute to the formation of N-nitrosamines through a process called nitrosative dealkylation. lcms.czveeprho.com This reaction involves the cleavage of an alkyl group from the tertiary amine, resulting in the formation of a secondary amine, which can then be nitrosated. nih.govchempedia.infoosti.gov

The nitrosation of tertiary amines is generally considered to be a slower process compared to that of secondary amines because it requires an additional dealkylation step. acs.orgresearchgate.netresearchgate.netfigshare.com However, under certain conditions, such as in the solid state or over extended periods, the formation of nitrosamines from tertiary amines can be significant. usp.org In the case of Diphenhydramine, nitrosative dealkylation leads to the formation of N-Desmethyl Diphenhydramine, which subsequently reacts to form this compound. lcms.cz Dimenhydrinate, which contains Diphenhydramine as one of its components, is also a potential source for the formation of this nitrosamine. veeprho.com

Chemical Nitrosation Pathways

The conversion of the identified precursors into this compound occurs through specific chemical reactions with nitrosating agents.

Reaction with Nitrosating Agents (Nitrite/Nitrous Acid)

The most common nitrosating agents implicated in the formation of N-nitrosamines are nitrite (B80452) salts (like sodium nitrite) and nitrous acid (HNO₂). veeprho.comnih.govaifa.gov.it Nitrous acid is typically formed in situ from nitrites under acidic conditions. veeprho.comaifa.gov.it The reaction involves the electrophilic attack of the nitrosating agent on the unprotonated amine. ccsnorway.com Other reactive nitrogen species, such as dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄), can also act as nitrosating agents. nih.gov

Influence of pH and Reaction Environment on Nitrosation Kinetics

The rate of nitrosation is significantly influenced by the pH of the reaction environment. The optimal pH for the nitrosation of secondary amines by nitrous acid is generally in the acidic range, typically between pH 2.0 and 3.5. usp.orgnih.gov At this pH, the concentration of the active nitrosating species, nitrous acid, is maximized. As the pH increases towards neutral and alkaline conditions (pH > 7), the rate of nitrosation generally decreases significantly. usp.orgusp.org However, nitrosation can still occur at neutral or even basic pH, particularly in the presence of certain catalysts or other reactive species. nih.govusp.org The reaction temperature also plays a role, with higher temperatures potentially increasing the rate of nitrosamine formation. figshare.comnih.gov

Factors Influencing Nitrosation Kinetics
FactorInfluence on Nitrosation RateOptimal Conditions for Nitrosation
pHSignificantly affects the concentration of active nitrosating species.Acidic (typically pH 2.0-3.5) usp.orgnih.gov
TemperatureHigher temperatures can accelerate the reaction.Elevated processing temperatures can increase risk. figshare.com
Nitrite ConcentrationHigher concentrations of nitrite can lead to increased nitrosamine formation.Considered a limiting factor in some cases. nih.gov
Amine BasicityLess basic amines may react faster under certain conditions.Dependent on the specific amine and reaction conditions. rsc.org

Nitrosative Cleavage and Dealkylation Mechanisms for Tertiary Amines

The mechanism for the nitrosation of tertiary amines involves a key step known as nitrosative cleavage or dealkylation. nih.govchempedia.infoosti.gov This process begins with the reaction of the tertiary amine with a nitrosating agent to form a nitrosammonium ion. This intermediate is unstable and undergoes cleavage, resulting in the formation of a secondary nitrosamine and a carbonyl compound. nih.govchempedia.info For Diphenhydramine, this process involves the removal of a methyl group to form this compound and formaldehyde. nih.gov The rate of this dealkylation can be influenced by the structure of the tertiary amine, with bulkier alkyl groups being more difficult to cleave. researchgate.net While slower than the direct nitrosation of secondary amines, this pathway is a recognized route for the formation of N-nitrosamines from tertiary amine-containing drug substances. researchgate.netresearchgate.netfigshare.comusp.orgrsc.org

Other Potential Nitrosating Agents and Reaction Conditions (e.g., Nitrogen Oxides, Iodine)

While nitrous acid (formed from nitrite salts under acidic conditions) is a common nitrosating agent, other species can also facilitate the formation of this compound. meggle-pharma.com

Nitrogen Oxides (NOx): Nitrogen oxides, such as dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄), are potent nitrosating agents. nih.govepa.gov These can be present as contaminants in the air, particularly in urban environments or from sources like natural gas burners used in spray drying processes. epa.govusp.org The reaction with nitrogen oxides can occur rapidly, even under neutral or alkaline conditions, which is a significant deviation from the typically acidic conditions required for nitrite-based nitrosation. nih.gov Research has shown that nitric oxide (NO) itself does not readily cause nitrosation in aqueous solutions unless it is contaminated with nitrogen dioxide (NO₂), which then leads to the formation of N₂O₃ or N₂O₄. epa.gov The presence of oxygen can accelerate the conversion of NO to more reactive nitrogen oxides. nih.gov Even small amounts of nitrogen oxides in the atmosphere during manufacturing processes like milling, granulation, or drying can contribute to the formation of nitrosamines. usp.orgacs.org

Iodine: Iodine has been identified as an effective catalyst for N-nitrosation reactions. acs.org In the presence of nitric oxide, iodine can form nitrosyl iodide (NOI), a highly reactive nitrosating agent. nih.govrsc.org This catalytic process can lead to quantitative yields of N-nitrosamines in minutes under anaerobic conditions. nih.gov The reactions are significantly faster than those with nitric oxide alone and are largely independent of the amine's basicity. rsc.org This pathway is particularly relevant as it demonstrates that nitrosation can be accelerated by substances other than traditional acid catalysts. nih.govrsc.org

Sources of Nitrosamine Precursors and Nitrosating Agents in Pharmaceutical Production

The formation of this compound is contingent on the presence of both its specific amine precursor (Desmethyldiphenhydramine) and a nitrosating agent. These can originate from various sources throughout the pharmaceutical manufacturing chain. nih.gov

Raw Materials and Solvents as Potential Amine Sources

The primary precursor for this compound is the secondary amine Desmethyldiphenhydramine. This amine can be present as an impurity or degradation product in the active pharmaceutical ingredient (API) or starting materials. nih.gov Furthermore, solvents used in the manufacturing process can be a significant source of amine impurities. resolvemass.ca Amide solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), or N,N-dimethylacetamide (DMA) can degrade to form secondary amines. sciencepharma.com Recovered or recycled solvents, if not adequately purified, may also be contaminated with amines, posing a risk for nitrosamine formation. sciencepharma.comgmp-compliance.org

Potential Source Description of Risk Relevant Compounds/Impurities
Starting Materials/API The precursor amine may be present as an impurity from the synthesis route or as a degradation product. nih.govyoutube.comDesmethyldiphenhydramine
Solvents Degradation of common solvents can generate secondary or tertiary amines. sciencepharma.comDimethylamine (from DMF), Triethylamine resolvemass.ca
Reagents & Catalysts Certain reagents and catalysts may contain or degrade into amines. sciencepharma.comDiisopropylethylamine (DIPEA) sciencepharma.com
Recovered Materials Recycled solvents and catalysts can be contaminated with amines if not properly purified. sciencepharma.comgmp-compliance.orgVarious amine impurities

Excipients as Sources of Nitrite Impurities

Excipients, which often constitute a large portion of a final drug product, are a well-documented source of nitrite impurities. nih.govtabletscapsules.com While the risk of excipients directly containing nitrosamines is low, they can carry trace levels of nitrites that act as nitrosating agents. ipec-europe.org The presence of nitrites in excipients does not guarantee nitrosamine formation, as a vulnerable amine and suitable reaction conditions are also required. ipec-europe.orgpharmaexcipients.com

Nitrite levels can vary significantly between different types of excipients and even between different suppliers or batches of the same excipient. nih.govipec-europe.org Sources of these nitrite impurities in excipients can include the process water used during their manufacture or other raw materials. ipec-europe.org

Reported Nitrite Levels in Common Excipients

Excipient Reported Nitrite Levels (ppm)
Sodium Starch Glycolate (SSG) Up to 285.6 ppm ipec-europe.org
Crospovidone Can have significantly higher nitrite levels than other excipients lactalisingredients.com
Microcrystalline Cellulose (MCC) Levels can vary, with some batches containing around 2 ppm freethinktech.com
Lactose Generally low, reported below 0.54 ppm lactalisingredients.com

The data presented is for illustrative purposes and actual levels can vary significantly.

Regulatory bodies like the FDA and EMA have highlighted the risk of nitrite impurities in excipients contributing to nitrosamine formation in the final drug product. sigmaaldrich.com Therefore, a thorough risk assessment by the drug product manufacturer, often in collaboration with the excipient supplier, is essential. ipec-europe.org

Manufacturing Process Conditions (e.g., Temperature, Drying Processes)

The conditions employed during pharmaceutical manufacturing can significantly influence the rate of this compound formation. resolvemass.ca Three critical factors are temperature, moisture, and pH.

Temperature: Elevated temperatures can accelerate the chemical reactions that lead to nitrosamine formation. resolvemass.caresearchgate.net Storage of products at higher temperatures has been shown to increase nitrosamine concentrations over time. irb.hr For instance, studies on meat products showed that nitrosamine levels increased with rising storage temperatures. irb.hr Refrigeration, conversely, can slow down the formation process. freethinktech.com

Drying Processes: Processes that involve high heat, such as certain drying steps, can promote nitrosation reactions. nih.gov The type of drying can also be a factor; for example, spray drying that uses directly heated air from a natural gas burner can introduce nitrogen oxides (NOx) if the burner is not optimized, providing a source of nitrosating agents. usp.org

Moisture: The presence of water is a key factor, as it can facilitate the interaction between the amine precursor and the nitrosating agent. nih.govresearchgate.net Manufacturing processes like wet granulation, which intentionally introduce moisture, can create an environment conducive to nitrosamine formation. nih.govusp.org Even in solid dosage forms, the presence of humidity can affect the rate of formation. freethinktech.com

Process Condition Impact on Nitrosamine Formation Reasoning
High Temperature Accelerates formation resolvemass.cairb.hrIncreases reaction kinetics. researchgate.net
High Moisture/Humidity Promotes formation nih.govfreethinktech.comFacilitates interaction and mobility of reactants. researchgate.net
Wet Granulation Increases risk nih.govusp.orgIntroduces moisture, a critical component for the reaction. nih.gov
Drying (High Heat) Increases risk nih.govelsevierpure.comProvides the energy needed to accelerate the reaction.
Acidic pH Generally promotes formation resolvemass.caresearchgate.netCatalyzes the reaction between nitrites and secondary amines. meggle-pharma.com

Packaging Material Contributions to Nitrosamine Formation

Primary packaging materials that are in direct contact with the drug product can be a source of nitrosamines or their precursors. zamann-pharma.comsoterahealth.com Contamination can occur through the migration of these compounds from the packaging into the drug or through reactions occurring within the packaging environment. zamann-pharma.com

A notable example involves blister packaging that uses lidding foils with a nitrocellulose-based printing primer. soterahealth.comnih.gov It has been hypothesized that the nitrocellulose can react with amines present in printing inks, particularly during heat-sealing processes, to generate nitrosamines that can then vaporize and condense onto the drug product. gmp-compliance.orgvalidant.com While some assessments have concluded this specific risk is negligible, it highlights the need for a comprehensive evaluation of all packaging components. nih.gov Other materials, such as certain types of rubber used in stoppers, have also been linked to nitrosamine leaching. resolvemass.ca Therefore, the selection and qualification of container closure systems are critical steps in a nitrosamine risk mitigation strategy. zamann-pharma.com

Analytical Methodologies for Detection and Quantitation of N Nitroso Desmethyldiphenhydramine

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating N-Nitroso Desmethyldiphenhydramine from the active pharmaceutical ingredient (API) and other potential impurities. Both liquid chromatography (LC) and gas chromatography (GC) have been successfully applied for this purpose.

Liquid Chromatography (LC) Applications

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a widely used and highly effective method for the determination of this compound. lcms.czlabrulez.com This technique offers the necessary selectivity and sensitivity to detect the impurity at trace levels. lcms.cz A key advantage of LC methods is the ability to achieve significant chromatographic separation between the impurity and the API, which is crucial to prevent analytical interference. lcms.cz For instance, a developed LC-MS/MS method demonstrated a separation of over 7 minutes between this compound and the diphenhydramine (B27) API. lcms.cz

UHPLC systems are frequently employed to enhance the speed and efficiency of the separation. A typical UHPLC setup for this compound analysis would include a high-speed pump and a column oven to maintain a consistent temperature, often around 40°C. lcms.czsciex.com The mobile phase composition is critical for achieving optimal separation. Gradient elution is commonly used, involving a mixture of an aqueous phase and an organic solvent. lcms.czsciex.com

A representative set of UHPLC parameters is detailed in the table below:

ParameterValue
LC System Agilent 1290 Infinity II LC system
Pump Agilent 1290 Infinity II high-speed pump (G7120A)
Column Temperature 40°C
Flow Rate 0.5 mL/min
Injection Volume 3 µL
Mobile Phase A 5mM ammonium (B1175870) formate (B1220265) with 0.1% (v/v) formic acid in water
Mobile Phase B Acetonitrile
This table presents typical UHPLC parameters for the analysis of this compound, based on established methods. lcms.czsciex.com

The choice of column chemistry is paramount for the successful chromatographic separation of this compound. Reversed-phase columns are commonly utilized for this application. waters.com Specific column chemistries that have proven effective include:

Phenyl Hexyl: A Poroshell 120 Phenyl Hexyl column (150 × 4.6 mm, 2.7 µ) has been successfully used to quantify N-Nitroso Desmethyl Olopatadine, a structurally related nitrosamine (B1359907), demonstrating the suitability of this chemistry for separating such compounds. derpharmachemica.com

C8: A Phenomenex Kinetex C8 column (2.1 × 100 mm, 2.6 μm) has been employed for the analysis of N-nitroso N-desmethyl orphenadrine, achieving baseline separation from the API. sciex.com

Pentafluorophenyl (F5): The selectivity of F5 chemistry provides good peak shape and resolution for polar nitrosamines. windows.net

XSelect HSS T3: This proprietary reversed-phase column offers excellent retentivity for nitrosamine impurities. waters.com

The selection of the appropriate column chemistry ensures adequate retention of the this compound peak while allowing for its clear separation from the much more concentrated API peak. lcms.czsciex.com

Gas Chromatography (GC) Applications

Gas chromatography, particularly when coupled with tandem mass spectrometry (GC-MS/MS), provides a robust alternative for the analysis of volatile nitrosamines. edqm.eurestek.com While direct injection GC-MS/MS is suitable for a wide range of nitrosamines, the thermal lability of some compounds can be a limiting factor. restek.comshimadzu.com

For the analysis of nitrosamines in general, a typical GC-MS/MS method would involve a splitless injection mode and a temperature-programmed column oven to ensure the effective separation of analytes. shimadzu.com

A summary of typical GC conditions for nitrosamine analysis is provided in the table below:

ParameterValue
GC System GCMS-TQ8050 NX
Injection Mode Splitless
Injection Volume 2 µL
Carrier Gas Helium (Linear speed: 39.7 cm/sec)
Oven Temperature Program 50 °C (1 min) → (20 °C/min) → 250 °C (3 min)
This table outlines general GC parameters that can be adapted for the analysis of volatile nitrosamines. shimadzu.com

Mass Spectrometry (MS) Detection and Identification

Mass spectrometry is the cornerstone of sensitive and specific detection of this compound. Its high selectivity allows for the differentiation of the target impurity from other components in the sample matrix. fda.gov

Tandem Mass Spectrometry (LC-MS/MS and GC-MS/MS) Approaches

Tandem mass spectrometry (MS/MS) is the preferred technique for the quantitation of this compound due to its exceptional sensitivity and specificity. lcms.czlabrulez.com This approach involves the selection of a specific precursor ion of the target molecule, which is then fragmented to produce characteristic product ions. The monitoring of these specific transitions, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances the signal-to-noise ratio for the analyte. lcms.cz

For this compound, a highly sensitive and robust MRM method has been developed using a triple quadrupole LC/MS system. lcms.cz This method has demonstrated a limit of detection (LOD) of 0.05 ng/mL and a limit of quantitation (LOQ) of 0.1 ng/mL, which is well below the required regulatory limits. lcms.cz The linearity of the method has been established over a concentration range of 0.05 ng/mL to 10 ng/mL. lcms.cz

To further confirm the identity of the impurity, a triggered MRM (tMRM) approach can be utilized. lcms.cz This technique generates a full product ion spectrum when a signal is detected in the primary MRM transition, providing an extra layer of confirmation and helping to avoid false-positive results. lcms.cz

The table below summarizes the key performance parameters of a validated LC-MS/MS method for this compound:

ParameterValue
Mass Spectrometer Agilent 6475A triple quadrupole LC/MS
Ionization Mode Electrospray Ionization (ESI)
Detection Mode Multiple Reaction Monitoring (MRM)
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantitation (LOQ) 0.1 ng/mL
Linearity Range 0.05 ng/mL to 10 ng/mL
Regression Coefficient (R²) >0.999
This table highlights the performance characteristics of a highly sensitive LC-MS/MS method for the quantitation of this compound. lcms.cz

High-Resolution Accurate Mass (HRAM) Spectrometry (e.g., Orbitrap, Q-TOF)

HRAM platforms like the Q Exactive series can achieve highly sensitive and selective measurements. thermofisher.comrsc.org For nitrosamine analysis, methods have been developed using a Vanquish Flex UHPLC system coupled to a Q Exactive Plus hybrid quadrupole-Orbitrap mass spectrometer. thermofisher.com These methods are capable of analyzing a panel of multiple nitrosamines in a single run. thermofisher.comthermofisher.com The high resolving power of Orbitrap analyzers, which can exceed 100,000, is crucial for separating analyte signals from isobaric matrix interferences, which is a common challenge in complex samples. tecnofrom.comthermofisher.com

Ionization Techniques for this compound Analysis

The choice of ionization technique is critical for achieving optimal sensitivity in the analysis of this compound by mass spectrometry.

Electrospray Ionization (ESI): ESI is a widely used soft ionization technique suitable for a broad range of compounds, including those that are less volatile and thermally unstable. ijpsjournal.com For the analysis of this compound, ESI in positive ion mode has been shown to be effective. lcms.cz

Atmospheric Pressure Chemical Ionization (APCI): APCI is another common ionization source that is particularly effective for less polar compounds. ijpsjournal.comnih.gov It has been successfully used for the analysis of various nitrosamines. nih.govnih.gov

Heated Electrospray Ionization (HESI): HESI is a variation of ESI that uses heated auxiliary gas to aid in desolvation, which can improve ionization efficiency for certain compounds. rsc.orgresearchgate.net It has been employed in the analysis of multiple N-nitrosamines. rsc.orgresearchgate.net

For this compound, a method using an Agilent 6475A triple quadrupole LC/MS optimized the source parameters, including gas temperature, gas flow, nebulizer pressure, sheath gas temperature, sheath gas flow, and capillary voltage, to maximize sensitivity. lcms.cz

Method Development and Validation Parameters

The development and validation of analytical methods for this compound are guided by international regulatory standards to ensure reliability and accuracy. derpharmachemica.comnih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.govnih.gov

For this compound, a highly sensitive LC-MS/MS method determined the LOD and LOQ to be 0.05 ng/mL and 0.1 ng/mL, respectively. lcms.cz These values correspond to 0.01 parts per million (ppm) and 0.02 ppm relative to a test concentration of 5 mg/mL of the drug substance. lcms.cz The signal-to-noise ratios at the LOD and LOQ were greater than 25:1 and 45:1, respectively, indicating excellent sensitivity. lcms.cz

Table 2: LOD and LOQ for this compound

Parameter Value (ng/mL) Corresponding Value (ppm) Signal-to-Noise Ratio
LOD 0.05 0.01 > 25:1
LOQ 0.1 0.02 > 45:1

Data from a validated LC-MS/MS method. lcms.cz

Linearity and Calibration Curve Establishment

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a defined range. lcms.cz A calibration curve is established by analyzing a series of standards at different concentrations. lcms.czdigitellinc.com

For this compound, a calibration curve was generated over a concentration range of 0.05 ng/mL to 10 ng/mL. lcms.cz The method was found to be linear within this range, with a regression coefficient (R²) of 0.9992. lcms.cz A weighting factor of 1/x² was applied to the linear regression to ensure accuracy across the concentration range. lcms.cz The accuracy of the individual calibration standards was reported to be between 96% and 104%. lcms.cz

Table 3: Linearity Parameters for this compound Analysis

Parameter Value
Concentration Range 0.05 ng/mL - 10 ng/mL
Regression Coefficient (R²) 0.9992
Weighting Factor 1/x²
Accuracy of Standards 96% - 104%

Data from a validated LC-MS/MS method. lcms.cz

Selectivity and Specificity Considerations

Selectivity is a crucial parameter in analytical methods, ensuring that the signal of the analyte of interest, in this case, this compound, is not affected by other components in the sample matrix, such as the active pharmaceutical ingredient (API) or other impurities.

In the analysis of this compound in diphenhydramine HCl drug substance, a high-performance liquid chromatography (HPLC) method demonstrated excellent selectivity. A chromatographic separation of over 7 minutes was achieved between the this compound impurity and the diphenhydramine API. lcms.cz This significant separation ensures that the API does not interfere with the quantification of the nitrosamine impurity. lcms.cz The method's selectivity was further confirmed by the absence of any interfering peaks at the retention time of the analyte. lcms.cz

The use of tandem mass spectrometry (MS/MS) further enhances specificity. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), the method can selectively detect and quantify this compound even in the presence of other structurally similar compounds. For instance, in the analysis of N-nitroso N-desmethyl orphenadrine, a similar nitrosamine impurity, the use of MRM with a specific quantifier and qualifier ion transition ensured the unambiguous identification and quantification of the target analyte. sciex.com

To prevent false-positive results, a triggered MRM (tMRM) technique can be employed. lcms.cz This approach provides an additional layer of confirmation by generating a full product ion spectrum of the detected compound, which can then be compared to a reference spectrum. lcms.cz

Reproducibility and Robustness Assessment

The reproducibility and robustness of an analytical method are vital for its routine application in quality control laboratories. Reproducibility refers to the consistency of results obtained from the same sample under different conditions (e.g., different analysts, instruments, or days), while robustness is the method's ability to remain unaffected by small, deliberate variations in method parameters.

A developed LC-MS/MS method for this compound demonstrated high reproducibility at the limit of quantitation (LOQ). lcms.cz The relative standard deviation (%RSD) for the area response of seven replicate injections at the LOQ level was 6.6%, which is well within the acceptable limits for trace analysis. lcms.cz

The robustness of analytical methods for nitrosamines is a significant consideration, as issues with method robustness can lead to false-positive results. researchgate.net For the this compound method, consistent performance across multiple batches of the drug substance indicates its robustness. lcms.cz Furthermore, the stability of the ion optics and electronics of the mass spectrometer used contributes to obtaining consistent results. lcms.cz

A comparative study involving three laboratories in different countries (China, Germany, and the United States) to measure nitrosamine levels in a complex matrix demonstrated the reproducibility of the LC-MS/MS method. researchgate.net All three laboratories were able to accurately measure nitrosamine levels at 10 ng/L, highlighting the method's reliability. researchgate.net

Sample Preparation Strategies (e.g., Solid-Phase Extraction)

Sample preparation is a critical step in the analysis of trace-level impurities like this compound. The primary goals of sample preparation are to remove interfering matrix components, concentrate the analyte, and present it in a solvent compatible with the analytical instrument.

For the analysis of this compound in diphenhydramine HCl API, a simple "dilute-and-shoot" approach has been utilized. lcms.cz The drug substance is dissolved in a suitable solvent, typically methanol, and then further diluted before injection into the LC-MS/MS system. lcms.cz This approach is efficient for soluble drug substances but may not be suitable for more complex matrices.

Solid-phase extraction (SPE) is a more comprehensive sample preparation technique used to isolate and concentrate analytes from complex samples. nih.govnih.gov In the context of nitrosamine analysis, SPE can be employed to remove the API and other excipients from the sample, thereby reducing matrix effects and improving the sensitivity and reliability of the method. nih.gov For example, in the analysis of N-nitrosodimethylamine (NDMA) in various drugs, an off-line SPE method was developed for its isolation prior to LC-MS/MS analysis. nih.gov This approach helps to prevent the contamination of the analytical instrument with the API and other substances, which can lead to unreliable data. nih.gov

The choice of SPE sorbent and elution solvents is critical for achieving high recovery of the target analyte. For N-nitrosodiphenylamine, a similar compound, molecularly imprinted polymers (MIPs) have been used as SPE sorbents to achieve high extraction efficiency from water samples. nih.gov

Application of Reference Standards and Isotope-Labeled Analogs

Use of this compound Reference Standards

Certified reference standards of this compound are essential for the accurate quantification of this impurity in pharmaceutical products. veeprho.comsynzeal.com These standards are used to prepare calibration curves, which are then used to determine the concentration of the impurity in test samples. lcms.cz

Reference standards for this compound are available from various commercial suppliers. veeprho.comsynzeal.comlgcstandards.com They are typically provided as a neat (pure) material and come with a certificate of analysis that includes information on purity, identity, and storage conditions. lgcstandards.com The purity of these standards is often determined by high-performance liquid chromatography (HPLC) and is typically greater than 95%. lgcstandards.com

The accurate weighing of the reference standard is crucial for the preparation of stock solutions and subsequent calibration standards. lcms.cz An initial stock solution is typically prepared by dissolving a known amount of the reference standard in a suitable solvent, such as methanol, to a specific concentration. lcms.cz This stock solution is then serially diluted to prepare a series of calibration standards covering a range of concentrations. lcms.cz

Preparation of Working Standards for Calibration Curve
Standard LevelConcentration (ng/mL)
Calibration Standard 10.05
Calibration Standard 20.1
Calibration Standard 30.5
Calibration Standard 41
Calibration Standard 52
Calibration Standard 65
Calibration Standard 710

Application of Deuterated this compound-D3 and -D5 as Internal Standards

Isotope-labeled internal standards, such as deuterated this compound-D3 and -D5, are widely used in mass spectrometry-based analytical methods to improve the accuracy and precision of quantification. veeprho.comsynzeal.com These internal standards are chemically identical to the analyte of interest but have a higher molecular weight due to the presence of deuterium (B1214612) atoms. veeprho.comsynzeal.com

The use of a deuterated internal standard can compensate for variations in sample preparation, injection volume, and instrument response. The internal standard is added to the sample at a known concentration before sample preparation. The ratio of the response of the analyte to the response of the internal standard is then used for quantification. publisso.de This approach corrects for any losses of the analyte during sample processing and any fluctuations in the mass spectrometer's performance.

Deuterated standards for this compound, specifically this compound-D3 and this compound-D5, are commercially available. veeprho.comsynzeal.com These standards are highly characterized and meet the stringent regulatory requirements for nitrosamine analysis. veeprho.com

Theoretical and Computational Approaches in Nitrosamine Research

Structure-Activity Relationship (SAR) Studies for Nitrosation Potential

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure influences its potential to form an N-nitrosamine. The susceptibility of a nitrogen-containing compound to nitrosation is highly dependent on its molecular features, particularly the nature of the amine functional group. nih.gov

The formation of N-nitrosamines occurs when a nitrosating agent reacts with a secondary or tertiary amine. nih.gov Secondary amines, such as Desmethyldiphenhydramine, are generally considered more reactive and susceptible to nitrosation compared to tertiary amines because they can be nitrosated directly. nih.govnih.gov The process for tertiary amines is more complex, often requiring a dealkylation step before nitrosation can occur. nih.gov

Several structural features can activate or deactivate a molecule towards nitrosation:

Amine Type : Secondary amines are the most reactive precursors for direct N-nitrosamine formation. nih.gov

Steric Hindrance : For tertiary amines, bulkier alkyl groups are less readily cleaved during the dealkylation process, thus reducing the rate of nitrosamine (B1359907) formation. nih.govacs.org

Electronic Effects : The presence of electron-withdrawing groups near the nitrogen atom can decrease its basicity and thus its reactivity towards electrophilic nitrosating agents. acs.org Conversely, electron-donating groups can increase reactivity. Aromatic dialkyl amines, for instance, are noted to be significantly more reactive than trialkyl amines. nih.gov

In the case of N-Nitroso Desmethyldiphenhydramine, its precursor is Desmethyldiphenhydramine, a secondary amine. This classification makes it a molecule of interest for potential nitrosation under appropriate conditions. chemicea.com Rule-based computational models have been developed that assign numerical scores to these various activating and deactivating structural features to calculate a likelihood score for nitrosamine formation. acs.org

Computational Toxicology and Predictive Modeling for Nitrosamine Formation

Computational toxicology utilizes computer-based models to predict the adverse effects of chemicals, providing a powerful alternative to traditional animal carcinogenicity studies, which are often not feasible for the vast number of potential nitrosamine impurities. nih.gov For nitrosamines, these models are crucial for predicting both the likelihood of their formation and their potential carcinogenic potency to establish acceptable intake limits. lhasalimited.orgnih.gov

Recent advancements have moved beyond simple structural analogies to employ sophisticated quantum mechanics (QM) modeling. nih.govchemrxiv.org These methods analyze molecular interactions involved in the key initiating events that lead to carcinogenicity. chemrxiv.org A critical step in the metabolic activation of many nitrosamines is α-carbon hydroxylation, which is mediated by cytochrome P450 (CYP) enzymes. nih.gov This reaction is often the rate-limiting step that leads to the formation of a DNA-reactive diazonium species. nih.gov Predictive models have been developed to estimate the likelihood of this α-hydroxylation event, offering a way to assess carcinogenic potential even when direct testing data is unavailable. nih.govacs.org

A variety of in silico tools are now integral to nitrosamine risk assessment workflows. lhasalimited.org These tools can be broadly categorized into statistical and expert rule-based systems.

Statistical Models : These models are built using machine learning algorithms, such as graph neural networks, and are trained on large datasets of compounds with known experimental nitrosation outcomes. acs.org They provide a probabilistic prediction of whether a specific nitrogen center in a molecule is likely to be nitrosated. acs.org

Expert Rule-Based Models : These systems use a curated set of structural rules derived from chemical principles and literature findings. nih.govacs.org The model analyzes a query molecule for the presence of known activating or deactivating features to classify the potential for nitrosamine formation, often into categories ranging from "unlikely" to "very likely". nih.gov

These tools are applied in a structured workflow that typically assesses:

The potential for a nitrosamine to form from a given drug substance or its intermediates. lhasalimited.org

The mutagenic potential of the resulting nitrosamine. lhasalimited.org

The acceptable intake (AI) limit based on the predicted potency. lhasalimited.org

The potential for the impurity to be removed or "purged" during the manufacturing process. lhasalimited.org

Molecular Modeling and Electronic Structure Analysis of this compound

While specific molecular modeling studies exclusively focused on this compound are not widely published, the methodologies for such analyses are well-established in computational chemistry. Quantum-mechanical approaches like Density Functional Theory (DFT) are commonly used to investigate the electronic structure and properties of N-nitrosamines. chemrxiv.orgresearchgate.net

A key structural characteristic of the N-nitrosamine functional group revealed by these models is the significant electronic delocalization between the amine nitrogen's lone pair and the nitroso group's π-system. sci-hub.se This delocalization imparts a partial double-bond character to the N-N bond. researchgate.net

A direct consequence of this partial double-bond character is a high energy barrier to rotation around the N-N bond. This restricted rotation results in the existence of distinct and stable geometric isomers (E/Z isomers). researchgate.net The presence of these isomers is a hallmark of N-nitrosamines and can often be observed as separate signals in analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net For an asymmetrical compound like this compound, which has different substituents on the amine nitrogen (a methyl group and a benzhydryloxyethyl group), the presence of two sets of signals in NMR spectra would be expected, corresponding to the E and Z isomers. researchgate.net

Analyzing the electronic structure provides fundamental insights into the molecule's stability, reactivity, and its potential to engage in the molecular initiating events that lead to toxicity. chemrxiv.org

Stability and Control Strategies for N Nitroso Desmethyldiphenhydramine Impurity

Chemical Stability Investigations under Pharmaceutical Conditions

N-nitroso desmethyldiphenhydramine is formed from the reaction of a secondary amine, N-desmethyldiphenhydramine (an impurity of diphenhydramine), with a nitrosating agent. usp.orgchemicea.com The stability of this nitrosamine (B1359907) is influenced by several factors prevalent in pharmaceutical processing and storage.

Key factors affecting the stability and formation of this compound include:

pH: The formation of nitrosamines is generally favored under acidic conditions. zamann-pharma.comsenpharma.vnnih.gov The nitrosation reaction rate is often pH-dependent, with acidic environments facilitating the conversion of nitrites into more potent nitrosating agents. zamann-pharma.comnih.gov Conversely, neutral or basic conditions can significantly reduce the kinetics of these reactions. zamann-pharma.comfda.gov Studies on other nitrosamines have shown decreased stability at acidic pH values. nih.gov

Temperature: Elevated temperatures can accelerate the rate of chemical reactions, including the formation of nitrosamines. senpharma.vnresearchgate.net During manufacturing processes such as drying, particularly in wet granulation, increased heat and moisture can promote the formation of NDSRIs. usp.org

Presence of Water: Water content is a critical factor, as it can facilitate the interaction between the amine precursor and nitrosating agents. researchgate.netusp.org The use of excipients with low water activity can help mitigate this risk. senpharma.vn

Light: Some nitrosamines are sensitive to light, particularly UV light, and can undergo photolytic degradation. nih.gov

A highly specific and sensitive LC-MS/MS method has been developed for the quantification of this compound in diphenhydramine (B27) HCl drug substance, allowing for precise monitoring of its levels. lcms.cz

Identification of Incompatible Materials and Environmental Factors Affecting Stability

The formation of this compound is contingent on the presence of precursor molecules and specific environmental conditions.

Incompatible Materials:

Nitrosating Agents: The primary source of the "nitroso" group is a nitrosating agent. Nitrite (B80452) impurities are commonly found in various excipients and raw materials. zamann-pharma.comgmp-compliance.org Sodium nitrite, for instance, can be present as an impurity in starting materials like sodium azide. fda.gov

Secondary and Tertiary Amines: The amine precursor, N-desmethyldiphenhydramine, is a secondary amine. usp.org Tertiary amines can also lead to nitrosamine formation through nitrosative dealkylation. lcms.cznih.gov

Excipients: Certain excipients may contain residual nitrites or other reactive impurities that can contribute to nitrosamine formation. zamann-pharma.comlactalisingredients.com For example, some studies have indicated higher nitrite levels in excipients like crospovidone compared to others like lactose. lactalisingredients.com

Packaging Materials: Some packaging components, such as those containing nitrocellulose, could potentially contribute to nitrosamine formation during storage. senpharma.vn

Environmental Factors:

Acidic Conditions: As previously mentioned, acidic environments are a major catalyst for nitrosation reactions. senpharma.vnnih.gov

High Temperatures: Heat can accelerate the formation of nitrosamines. senpharma.vn

Humidity/Moisture: The presence of water can facilitate the chemical reactions leading to nitrosamine formation. usp.org

Atmospheric NOx: Nitrogen oxides (NOx) in the air, for example during fluid bed drying, can also be a source of nitrosating agents. usp.orgcontractpharma.com

The following table summarizes key incompatible materials and environmental factors:

FactorDescription of Impact on this compound Formation
Incompatible Materials
Nitrosating Agents (e.g., nitrites)Essential reactant for the formation of nitrosamines. zamann-pharma.comgmp-compliance.org
Secondary/Tertiary Amine PrecursorsN-desmethyldiphenhydramine is the direct precursor. usp.org
Excipients with Nitrite ImpuritiesCan be a significant source of nitrosating agents. zamann-pharma.comlactalisingredients.com
Nitrocellulose-containing PackagingPotential to contribute to nitrosamine formation during storage. senpharma.vn
Environmental Factors
Acidic pHCatalyzes the nitrosation reaction. zamann-pharma.comsenpharma.vn
Elevated TemperatureIncreases the rate of formation. senpharma.vn
Moisture/WaterFacilitates the reaction between precursors. usp.org
Atmospheric NOxCan act as a source of nitrosating agents. contractpharma.com

Process Analytical Technology (PAT) Applications for Real-Time Monitoring

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. bruker.comglobalresearchonline.net The goal of PAT is to ensure final product quality by building it into the process rather than relying solely on end-product testing. bruker.com

For nitrosamine impurities like this compound, PAT can be instrumental in real-time monitoring and control. longdom.orgamericanpharmaceuticalreview.com

Potential PAT applications include:

Spectroscopic Techniques: In-line or on-line spectroscopic tools such as Near-Infrared (NIR) and Raman spectroscopy can be used to monitor critical process parameters (CPPs) and critical quality attributes (CQAs) in real-time. globalresearchonline.netlongdom.orgglobalresearchonline.net These techniques can potentially monitor factors that influence nitrosamine formation, such as moisture content and blend uniformity.

Chromatographic Techniques: While traditionally slower, online High-Performance Liquid Chromatography (HPLC) can be implemented for real-time analysis of impurity levels at critical stages of the manufacturing process. youtube.com This allows for immediate detection of deviations and corrective actions.

Chemometrics: PAT utilizes mathematical and statistical tools (chemometrics) to analyze the data collected from analytical instruments. bruker.com This allows for the development of predictive models that can anticipate the formation of impurities based on real-time process data.

By implementing PAT, manufacturers can gain a deeper understanding of their processes, identify potential risks for nitrosamine formation in real-time, and make necessary adjustments to maintain product quality. aspentech.comsigmaaldrich.com This proactive approach helps to minimize batch-to-batch variability and reduce the risk of producing out-of-specification products. aspentech.com

Regulatory Science and Quality Management of N Nitroso Desmethyldiphenhydramine As an Ndsri

Global Regulatory Frameworks for Nitrosamine (B1359907) Impurities (FDA, EMA)

Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued detailed guidance for the pharmaceutical industry to manage the risks posed by nitrosamine impurities. europa.euhma.eu These frameworks mandate that marketing authorization holders are responsible for ensuring their medicines are free from unacceptable levels of these impurities. europa.eueuropeanpharmaceuticalreview.com

The regulatory approach is built on a three-step mitigation strategy:

Risk Assessment: Manufacturers must conduct a thorough risk evaluation to identify the potential for nitrosamine formation or contamination in their active pharmaceutical ingredients (APIs) and finished drug products. hma.euregulations.gov

Confirmatory Testing: If a risk is identified, confirmatory testing of the product must be performed using sensitive and appropriately validated analytical methods. hma.euregulations.gov

Reporting and Changes: Manufacturers are required to report any detected nitrosamines and implement necessary changes to their manufacturing processes or formulations to mitigate the risk. regulations.govfda.gov

These agencies emphasize a lifecycle approach, requiring continuous monitoring and review of manufacturing processes to prevent the formation of nitrosamines. hma.eunpra.gov.my

Regulators have provided specific guidance concerning NDSRIs, which are a class of nitrosamines that are structurally similar to the active pharmaceutical ingredient (API). fda.govfda.gov N-Nitroso Desmethyldiphenhydramine is an example of an NDSRI, formed from the nitrosation of a desmethyl derivative of diphenhydramine (B27).

To manage the risk associated with NDSRIs, regulators have established Acceptable Intake (AI) limits, which represent a level of exposure that poses a negligible cancer risk over a lifetime. regulations.govcir-safety.org For NDSRIs that often lack compound-specific carcinogenicity data, the FDA and EMA have adopted a science-based risk assessment tool known as the Carcinogenic Potency Categorization Approach (CPCA). europeanpharmaceuticalreview.comexponent.comgmp-publishing.com

The CPCA assigns an NDSRI to one of five potency categories based on an analysis of its molecular structure. gmp-publishing.comleadscope.comzamann-pharma.com Structural features that are known to either increase (activate) or decrease (deactivate) carcinogenic potency are scored to determine the final category and its corresponding AI limit. gmp-publishing.comeuropa.eu This approach allows for a scientifically robust and consistent method for setting limits in the absence of extensive toxicological data. exponent.comfda.gov

This compound is assigned to Potency Category 1 , which corresponds to the most potent nitrosamines. propharmagroup.com The recommended AI limit for this category is 26.5 ng/day . cir-safety.orgpropharmagroup.com

Table 1: Carcinogenic Potency Categories and Corresponding AI Limits for NDSRIs

Potency CategoryRecommended AI Limit (ng/day)Rationale
Category 1 26.5Based on the class-specific limit for the most potent, well-studied nitrosamines, such as N-nitrosodiethylamine (NDEA). cir-safety.orgpropharmagroup.com
Category 2 100Representative of potent nitrosamines like N-nitrosodimethylamine (NDMA). cir-safety.orgeuropa.eu
Category 3 400For NDSRIs with structural features that suggest lower carcinogenic potency compared to Category 2. cir-safety.orgeuropa.eu
Category 4 1500For NDSRIs with structural features indicating significantly lower potency.
Category 5 1500For NDSRIs predicted to have the lowest carcinogenic potency, with AI limits potentially aligned with ICH M7 guidelines for less potent mutagens.

Quality Risk Management Principles (ICH Q9) Applied to Nitrosamine Control

The principles of Quality Risk Management (QRM), as outlined in the ICH Q9 guideline, are fundamental to the regulatory approach for controlling nitrosamine impurities. npra.gov.mygmp-compliance.org Manufacturers are expected to integrate QRM into their pharmaceutical quality systems to proactively identify, assess, and mitigate the risks associated with nitrosamines like this compound. who.intedqm.eu

The QRM process involves:

Risk Identification: Systematically identifying potential sources of nitrosamine formation. This includes evaluating raw materials, excipients, solvents, the API synthesis process, and the drug product manufacturing process.

Risk Analysis: Evaluating the likelihood of nitrosamine formation and the potential severity of patient harm. This analysis considers factors such as the presence of vulnerable amines and nitrosating agents, as well as manufacturing conditions (e.g., temperature, pH).

Risk Evaluation: Comparing the identified and analyzed risk against given risk criteria. This helps determine the significance of the risk and whether it is at an acceptable level.

Risk Control: Implementing actions to reduce unacceptable risks to an acceptable level. For this compound, this could involve sourcing excipients with low nitrite (B80452) content, modifying the formulation to include antioxidants, or optimizing the manufacturing process to avoid conditions conducive to nitrosation. fda.gov

Risk Communication: Sharing information and decisions about the risk with relevant stakeholders.

Risk Review: Continuously monitoring and reviewing the risk management process and its outcomes to ensure ongoing control. ich.org

Confirmatory Testing and Reporting Requirements for NDSRIs

Confirmatory Testing:

Manufacturers must use highly sensitive and specific analytical methods, typically Liquid Chromatography-Mass Spectrometry (LC-MS), to accurately detect and quantify the NDSRI at or below the AI limit. resolvemass.caewadirect.com

These analytical methods must be fully validated to ensure they are suitable for their intended purpose, assessing parameters like accuracy, precision, specificity, and the limit of quantification (LOQ). npra.gov.myfda.gov

The FDA provides examples of validated testing methods on its website to assist the industry. fda.govfirstwordpharma.com

Reporting Requirements:

If testing confirms the presence of this compound, manufacturers must report these findings to the relevant regulatory authorities promptly. hma.euthefdagroup.com

For levels exceeding the AI limit, immediate communication is critical to assess the risk to public health. hma.eu

Any changes implemented to the manufacturing process, formulation, or specifications to control the impurity must be submitted to the agency through appropriate regulatory channels, such as amendments to pending applications or supplements to approved applications. fda.govthefdagroup.comkymos.com

Quality Control (QC) and Quality Assurance (QA) in Pharmaceutical Production

A robust Pharmaceutical Quality System is essential for the effective management and control of NDSRIs like this compound. Both Quality Control (QC) and Quality Assurance (QA) play critical roles.

Quality Control (QC):

Raw Material Testing: QC is responsible for testing incoming raw materials, including APIs and excipients, for the presence of nitrites and other potential nitrosating agents.

In-Process Controls: Monitoring critical process parameters during manufacturing that could influence nitrosamine formation (e.g., pH, temperature).

Finished Product Testing: Performing confirmatory testing on finished drug product batches when a risk has been identified to ensure levels of this compound are below the 26.5 ng/day AI limit.

Method Validation: Developing and validating the sensitive analytical methods required for detecting trace levels of NDSRIs. resolvemass.ca

Quality Assurance (QA):

Risk Management Oversight: QA oversees the entire quality risk management process, ensuring that risk assessments are conducted thoroughly and that appropriate control strategies are implemented.

Supplier Qualification: QA is responsible for the qualification and auditing of suppliers of raw materials and excipients to ensure they have adequate controls in place to limit nitrite impurities. khlaw.comqualityexecutivepartners.com

Change Control Management: QA manages any changes to manufacturing processes or formulations, ensuring they are properly evaluated for their potential impact on nitrosamine formation and are reported to regulatory agencies as required.

Documentation and Compliance: Ensuring that all risk assessments, testing data, and mitigation activities are thoroughly documented and that the company remains in compliance with global regulatory guidance on nitrosamine impurities. zamann-pharma.com

Q & A

Q. How can ascorbate be optimized to block this compound formation in drug formulations without compromising stability?

  • Methodological Answer : Conduct kinetic studies to determine molar ratios of ascorbate:nitrite required for complete inhibition (typically 2:1). Use pH-stabilized formulations (pH ≥5) to prevent ascorbate degradation. Validate efficacy via accelerated stability testing (40°C/75% RH) with LC-MS monitoring .

Q. Tables for Key Methodological Parameters

Parameter Recommended Value/Approach Reference
Analytical LOD for Pharmaceuticals≤0.03 ppm
Ascorbate Inhibition Ratio2:1 (ascorbate:nitrite)
FFQ Validation Sample Size≥100 subjects
Rodent Carcinogenicity Study18–24 months, Sprague-Dawley rats

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.